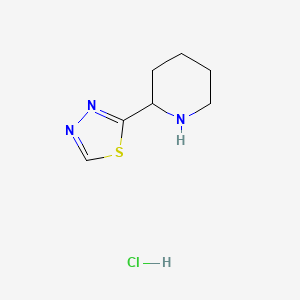

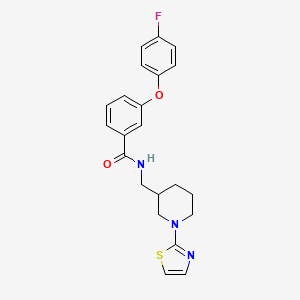

2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Piperidin-2-yl-1,3,4-thiadiazole;hydrochloride” is a derivative of 1,3,4-thiadiazole. The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

科学的研究の応用

Novel Compound Synthesis

Researchers have synthesized a series of scaffolds incorporating Thiadiazolyl Piperidine, derived from biologically active stearic acid, for potential use in creating nonionic surfactants with evaluated physico-chemical, surface properties, and biodegradability. These compounds have been tested for antimicrobial activities against various bacteria and fungi strains, indicating their potential in creating effective surfactants with biological applications (Abdelmajeid, Amine, & Hassan, 2017).

Antimicrobial and Antifungal Agents

The synthesis of Acetylenic Derivatives of substituted 1, 3, 4-Thiadiazole has been explored for antibacterial and antifungal properties. Research highlights the recently synthesized Schiff base and mannich base derivatives, investigating their chemical and biological behavior, with some showing promising activities as antibacterial and antifungal agents (Tamer & Qassir, 2019).

Anti-arrhythmic Activity

The reaction of specific thiadiazole derivatives with hydrazonoyl chlorides yielded compounds with significant anti-arrhythmic activity, showcasing the potential of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives in developing new treatments for arrhythmias (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Antitumor Evaluation

The synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles has led to compounds evaluated for their antitumor and antioxidant activities, indicating the role of these compounds in developing novel treatments for cancer and oxidative stress-related diseases (Hamama, Gouda, Badr, & Zoorob, 2013).

Antileishmanial Activity

Novel 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown potent antileishmanial activity, especially against the promastigote and amastigote forms of Leishmania major. This indicates the potential of these compounds in treating leishmaniasis, with some exhibiting very good activity and low toxicity against macrophages (Tahghighi et al., 2011).

Histamine H3 Receptor Antagonist for Diabetes Treatment

A novel series of 2-piperidinopiperidine thiadiazoles have been synthesized and evaluated as leads for histamine H3 receptor antagonists. These compounds showed significant potency and ex vivo receptor occupancy, with one compound in particular demonstrating excellent antidiabetic efficacy in vivo, reducing non-fasting glucose levels significantly (Rao et al., 2012).

特性

IUPAC Name |

2-piperidin-2-yl-1,3,4-thiadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXXQSYUDIVRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NN=CS2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2668871.png)

![4-[(5-Chloropyrazin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2668872.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2668877.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2668880.png)

![2-(5-(hydroxymethyl)-2-{[2-(mesitylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-methylacetamide](/img/structure/B2668882.png)

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2668887.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl pyrazine-2-carboxylate](/img/structure/B2668888.png)